4-chloro-1-(propan-2-yl)piperidine
Description
Properties
CAS No. |
5570-80-9 |
|---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 1 Propan 2 Yl Piperidine
Direct Halogenation Strategies on Piperidine (B6355638) Rings
Direct halogenation involves introducing a chlorine atom onto a pre-formed 1-(propan-2-yl)piperidine skeleton. This approach relies on the selective activation of a C-H bond at the C-4 position.
Achieving regioselective chlorination at the C-4 position of an N-alkylpiperidine presents a significant chemical challenge. The piperidine ring has multiple C-H bonds that could potentially react. The positions alpha to the nitrogen (C-2 and C-6) are electronically activated due to the adjacent heteroatom, making them susceptible to oxidation or functionalization. nih.govwikipedia.org
Direct chlorination methods, such as radical halogenation, often lack selectivity and can lead to a mixture of chlorinated isomers and over-chlorination. libretexts.org However, modern synthetic methods have made progress in site-selective C-H functionalization. For instance, rhodium-catalyzed C-H insertion reactions have shown the ability to direct functionalization to the C-4 position of piperidines by using specific N-protecting groups and catalysts, which sterically disfavor the electronically preferred C-2 position. nih.gov While these methods have been demonstrated for creating C-C bonds, the principles could be adapted for C-Cl bond formation. Another strategy involves the visible-light-induced functionalization of N-substituted piperidines using N-chlorosuccinimide (NCS) as the chlorine source, although this has been primarily shown to produce 3,3-dichloro-2-hydroxy-piperidines. rsc.org
A less direct but more controlled approach involves the functionalization of a related pyridine (B92270). A practical, regioselective C-4 alkylation of pyridines has been developed using a maleate-derived blocking group to direct a Minisci-type reaction, followed by hydrogenation of the pyridine ring to a piperidine. chemrxiv.org A similar strategy involving C-4 halogenation of a protected pyridine followed by reduction and N-isopropylation could provide a viable, albeit multi-step, route.
Once a C-4 radical or cationic intermediate is formed, the stereochemical outcome of the chlorination is determined by the conformation of the piperidine ring. Like cyclohexane, piperidines predominantly adopt a chair conformation. wikipedia.orgyoutube.com The incoming chlorine atom can attack from either an axial or an equatorial position.
The stereochemistry of halogen addition to alkenes to form halonium ions is strongly anti, meaning the two halogen atoms add to opposite faces of the double bond. libretexts.org In the case of direct halogenation of a saturated ring via a radical intermediate, the stereochemistry can be less defined. The intermediate alkyl radical is typically trigonal planar, allowing for attack from either face, which can lead to a mixture of stereoisomers (cis and trans relative to other ring substituents). libretexts.org However, in electrophile-induced cyclizations like the aza-Prins reaction, the stereochemistry is often highly controlled, typically yielding products where the incoming nucleophile (chloride) adds in an anti-fashion to the substituent at C-2, resulting in a trans-2,4-disubstituted piperidine. acs.orgnih.gov This is attributed to the reaction proceeding through a stable chair-like transition state where the substituents preferentially occupy equatorial positions to minimize steric hindrance.
Ring Closure and Cyclization Routes to the Piperidine Core
Constructing the piperidine ring with the desired substituents already in place is often a more efficient and selective strategy. These methods involve forming one or more C-N or C-C bonds to close a linear precursor into the six-membered ring.
Intramolecular cyclization is a powerful strategy for forming heterocyclic rings. To synthesize 4-chloro-1-(propan-2-yl)piperidine, a suitable acyclic precursor containing an N-isopropylamino group and a leaving group at the appropriate positions would be required. For example, the cyclization of an N-isopropyl-5-amino-pentyl chloride derivative could theoretically yield the desired product.
A related and practical approach is the cyclization of amino alcohols. A simple, one-pot preparation of cyclic amines can be achieved through the efficient chlorination of amino alcohols with thionyl chloride, which avoids the need for a traditional N-protection/O-activation/cyclization/deprotection sequence. This method could be adapted by starting with a precursor like 5-(isopropylamino)pentane-1,2-diol, which upon reaction would form the N-isopropylpiperidine ring with a chloro-substituent.
The aza-Prins cyclization is a highly effective method for synthesizing substituted piperidines, particularly 4-halopiperidines. rasayanjournal.co.inbeilstein-journals.org The reaction involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde. rasayanjournal.co.in To generate the target compound, an N-isopropyl homoallylic amine would react with an aldehyde (e.g., formaldehyde) in the presence of a Lewis acid that can also serve as a chloride source.
Several catalytic systems have been developed for this transformation:
Niobium(V) chloride (NbCl5) : NbCl5 has been used as an effective Lewis acid to mediate the aza-Prins type cyclization of homoallylic amines with epoxides (which serve as aldehyde precursors) to form 4-chloropiperidine (B1584346) derivatives. rasayanjournal.co.in The reaction proceeds rapidly at room temperature with good to excellent yields (80-93%). rasayanjournal.co.in The chloride ion is readily available from NbCl5 to quench the cyclized carbocation intermediate at the C-4 position. rasayanjournal.co.in
Aluminum trichloride (B1173362) (AlCl3) : A catalytic amount of AlCl3 (5 mol%) combined with a trimethylsilyl (B98337) halide (e.g., TMSCl) can promote the aza-Prins cyclization of an N-protected homoallylic amine with various carbonyl compounds. This method provides trans-2-substituted-4-halopiperidines with high yields and good diastereoselectivity. organic-chemistry.org
Zirconium(IV) chloride (ZrCl4) : In combination with an NHC-copper complex promoter, ZrCl4 acts as both a Lewis acid to activate the aldehyde and as the chloride source for the synthesis of 4-chloropiperidines from homoallylic amines. researchgate.net
The general mechanism involves the formation of an N-acyliminium or iminium ion, which then undergoes a 6-endo-trig cyclization. This creates a piperidinyl carbocation at the C-4 position, which is subsequently trapped by a chloride ion. researchgate.net These reactions often exhibit high diastereoselectivity, favoring the formation of trans-2,4-disubstituted products due to a thermodynamically favored chair-like transition state. acs.org
| Catalyst System | Substrates | Key Features | Yield | Reference |
|---|---|---|---|---|
| NbCl5 | Homoallylic amine + Epoxide | Fast reaction time, mild conditions | 80-93% | rasayanjournal.co.in |
| AlCl3 / TMSCl | N-tosyl homoallylamine + Aldehyde | Catalytic Lewis acid, high trans-selectivity | High | organic-chemistry.org |
| NHC-Cu(I) / ZrCl4 | Homoallylic amine + Aldehyde | Mild conditions, satisfactory diastereoselectivity | Good | researchgate.net |
| HCl•DMPU / DMSO | Homoallylic amine | Metal-free, uses DMSO as a C1 source | Good | nih.gov |
| BF3•OEt2 | N-tosyl-homoallylic amine + Aldehyde | Lewis acid acts as fluoride (B91410) source for 4-fluoropiperidines | Good | beilstein-journals.org |
Modern transition metal catalysis offers a diverse toolkit for the synthesis of nitrogen heterocycles. nih.gov These methods often feature high efficiency and selectivity under mild conditions. nih.gov
Palladium Catalysis : Palladium-catalyzed reactions are versatile for forming piperidine and piperazine (B1678402) rings. For example, Pd-catalyzed decarboxylative cyclization of propargyl carbonates with diamine components provides a modular route to highly substituted nitrogen heterocycles with excellent stereo- and regiochemical control. acs.org Another approach is the Pd-catalyzed oxidative amination of alkenes to form substituted piperidines. nih.gov
Iridium Catalysis : Complexes such as those containing Cp*Ir have been developed for the N-heterocyclization of primary amines with diols to furnish five-, six-, and seven-membered cyclic amines in good to excellent yields. nih.gov This "hydrogen borrowing" catalysis represents an efficient and atom-economical method for C-N bond formation. nih.gov
Cobalt Catalysis : Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes is another effective method for producing various piperidines. dntb.gov.ua This approach proceeds in good yields via a cobalt(III)-carbene radical intermediate. dntb.gov.ua
These metal-catalyzed methods typically form the core piperidine ring, which may then require subsequent functionalization, such as chlorination at C-4, to arrive at the final target molecule.
Functional Group Interconversions for Chloro Substituent Introduction
A pivotal step in the synthesis of this compound is the introduction of the chlorine atom at the C4 position of the piperidine ring. A common and effective method for this is through the functional group interconversion of a hydroxyl group. imperial.ac.ukfiveable.mesolubilityofthings.com
Conversion of Hydroxyl to Chloro Groups
The transformation of a 4-hydroxypiperidine (B117109) precursor, specifically 1-isopropylpiperidin-4-ol, into the corresponding 4-chloro derivative is a standard nucleophilic substitution reaction. This conversion can be accomplished using a variety of chlorinating agents. Common reagents for this purpose include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or triphenylphosphine (B44618) (PPh₃) in combination with a chlorine source like carbon tetrachloride (CCl₄). vanderbilt.edu
The reaction with thionyl chloride is a widely used method. In this process, the hydroxyl group is converted into a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, leading to the desired 4-chloro product and the evolution of sulfur dioxide and hydrogen chloride gases. The choice of solvent and reaction conditions, such as temperature, is crucial to optimize the yield and minimize side reactions, like elimination.
| Reagent | Reaction Conditions | Typical Yield | Reference |
| Thionyl chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂), 0 °C to room temp. | Good to excellent | vanderbilt.edu |
| Phosphorus pentachloride (PCl₅) | Inert solvent (e.g., CHCl₃), reflux | Moderate to good | N/A |
| Triphenylphosphine (PPh₃) / CCl₄ | Aprotic solvent (e.g., CH₃CN), reflux | Good | vanderbilt.edu |
Table 1: Reagents for the Conversion of 4-hydroxy-1-(propan-2-yl)piperidine to this compound. This interactive table summarizes common reagents and conditions for the chlorination of the piperidine precursor.
Stereochemical Aspects of Chloro Substitution
The stereochemical outcome of the nucleophilic substitution at the C4 position of the piperidine ring is a critical consideration, particularly if the starting material is chiral. The mechanism of the substitution reaction dictates the stereochemistry of the product. utexas.edulibretexts.org
If the reaction proceeds through an Sₙ2 mechanism, it will result in an inversion of configuration at the C4 carbon. utexas.edulibretexts.org This is because the nucleophile (chloride ion) attacks the carbon atom from the side opposite to the leaving group (the activated hydroxyl group). libretexts.org Conversely, if the reaction follows an Sₙ1 pathway, it would involve the formation of a planar carbocation intermediate. This would lead to a racemic mixture of the R and S enantiomers, as the nucleophile can attack from either face of the carbocation with equal probability. libretexts.org The choice of reagents and reaction conditions can influence the operative mechanism. For instance, reagents like thionyl chloride often favor an Sₙ2-like pathway, leading to inversion of stereochemistry.
N-Alkylation Protocols for Isopropyl Group Incorporation
The introduction of the isopropyl group onto the nitrogen atom of the piperidine ring is another essential synthetic step. This can be achieved either before or after the introduction of the chloro substituent. Two primary methods for this N-alkylation are reductive amination and direct N-alkylation. researchgate.net
Reductive Amination Approaches
Reductive amination is a powerful and versatile method for forming C-N bonds. uni-bayreuth.deunisi.ityoutube.com In the context of synthesizing this compound, this approach would typically start with 4-chloropiperidine and acetone (B3395972) (propan-2-one). The reaction proceeds through the initial formation of an iminium ion intermediate from the reaction between the secondary amine (4-chloropiperidine) and the ketone (acetone). This intermediate is then reduced in situ to the desired tertiary amine.
A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective and commonly used due to their mildness and selectivity. ox.ac.uk Catalytic hydrogenation can also be utilized. uni-bayreuth.de
| Reducing Agent | Reaction Conditions | Key Features | Reference |
| Sodium triacetoxyborohydride | Mildly acidic, aprotic solvent (e.g., DCE, THF) | Mild, selective, tolerates a wide range of functional groups | N/A |
| Sodium cyanoborohydride | Mildly acidic (pH ~6), protic or aprotic solvents | Effective for iminium ion reduction, toxic cyanide byproduct | ox.ac.uk |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Hydrogen pressure, various solvents | "Green" method, can sometimes lead to dehalogenation | uni-bayreuth.de |
Table 2: Common Reducing Agents for the Reductive Amination of 4-chloropiperidine with Acetone. This interactive table outlines various reducing agents and their characteristics for the synthesis of the target compound.
Direct N-Alkylation with Isopropyl Reagents
Direct N-alkylation involves the reaction of 4-chloropiperidine with an isopropyl electrophile, such as 2-bromopropane (B125204) or 2-iodopropane. researchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or a non-nucleophilic organic base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). researchgate.net
The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred. To avoid the formation of a quaternary ammonium (B1175870) salt through over-alkylation, it is common to use the piperidine derivative as the limiting reagent or to add the alkylating agent slowly. researchgate.net
Chemical Reactivity and Transformation Mechanisms of 4 Chloro 1 Propan 2 Yl Piperidine
Nucleophilic Substitution Reactions at the Chlorinated Carbon
The carbon atom bonded to the chlorine in 4-chloro-1-(propan-2-yl)piperidine is electrophilic and serves as a primary target for nucleophilic attack. This leads to the displacement of the chloride ion, a good leaving group, and the formation of a new bond with the incoming nucleophile. These reactions are fundamental in the synthesis of a wide range of 4-substituted piperidine (B6355638) derivatives, which are valuable intermediates in medicinal chemistry. nih.gov
S_N1 and S_N2 Pathways with Diverse Nucleophiles
Nucleophilic substitution at the C4 position of the piperidine ring can proceed through either a unimolecular (S_N1) or a bimolecular (S_N2) mechanism, depending on several factors including the nature of the nucleophile, solvent, and reaction conditions. numberanalytics.com
S_N2 Pathway : This mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion departs. numberanalytics.com Strong nucleophiles favor the S_N2 pathway. numberanalytics.com The reaction proceeds with an inversion of stereochemistry at the reaction center. kirsoplabs.co.uk For this compound, which is a secondary halide, the S_N2 pathway is a likely route, especially with strong, unhindered nucleophiles.
S_N1 Pathway : This two-step mechanism involves the initial slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. numberanalytics.com The formation of a secondary carbocation at the 4-position of the piperidine ring is possible, although less stable than a tertiary carbocation. kirsoplabs.co.uk This pathway is favored by poor nucleophiles and polar protic solvents that can stabilize the carbocation intermediate. numberanalytics.comkirsoplabs.co.uk
The choice between S_N1 and S_N2 can be influenced by the nucleophile. For instance, strong nucleophiles like alkoxides or cyanide would likely favor an S_N2 reaction, while weaker nucleophiles like water or alcohols might lead to an S_N1 pathway, especially with heating.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Product | Predominant Pathway |
| Hydroxide (OH⁻) | 1-(propan-2-yl)piperidin-4-ol | S_N2 |
| Cyanide (CN⁻) | 1-(propan-2-yl)piperidine-4-carbonitrile | S_N2 |
| Ammonia (NH₃) | 1-(propan-2-yl)piperidin-4-amine | S_N2 |
| Water (H₂O) | 1-(propan-2-yl)piperidin-4-ol | S_N1 (with heating) |
| Ethanol (B145695) (CH₃CH₂OH) | 4-ethoxy-1-(propan-2-yl)piperidine | S_N1/S_N2 competition |
Solvent and Stereoelectronic Effects on Reaction Outcomes
The solvent plays a critical role in nucleophilic substitution reactions. numberanalytics.com Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are known to favor S_N2 reactions because they solvate the cation but not the anionic nucleophile, thus increasing its reactivity. kirsoplabs.co.uk In contrast, polar protic solvents like water or ethanol can stabilize both the leaving group and the carbocation intermediate in S_N1 reactions through hydrogen bonding. libretexts.orgcsbsju.edu Therefore, conducting the reaction of this compound with a nucleophile in a polar protic solvent could increase the likelihood of an S_N1 mechanism. libretexts.orgcsbsju.edu
Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on reactivity, are also crucial. beilstein-journals.orgbaranlab.org The conformation of the piperidine ring (chair or boat) and the orientation of the C-Cl bond (axial or equatorial) can significantly impact the rate and mechanism of substitution. beilstein-journals.org For an S_N2 reaction, the nucleophile must attack from the side opposite to the leaving group (anti-periplanar). kirsoplabs.co.uk An axial chlorine atom would be more sterically accessible for backside attack than an equatorial one. The stability of the transition state is influenced by hyperconjugative interactions between the developing orbitals and adjacent sigma bonds. beilstein-journals.org
Intra- vs. Intermolecular Substitution Pathways
If the nucleophile is part of the same molecule as the electrophilic carbon, an intramolecular nucleophilic substitution can occur, leading to the formation of a bicyclic product. masterorganicchemistry.comyoutube.com The probability of an intramolecular reaction versus an intermolecular reaction (with an external nucleophile) is influenced by factors like concentration and ring size. masterorganicchemistry.comstackexchange.com At low concentrations, intramolecular reactions are generally favored. masterorganicchemistry.com For a derivative of this compound containing a tethered nucleophile, the formation of 5- or 6-membered rings is often kinetically favored according to Baldwin's rules. stackexchange.com
For instance, if a hydroxyl group were present at a suitable position on a side chain attached to the piperidine nitrogen, it could potentially displace the chlorine atom in an intramolecular S_N2 reaction to form a fused or bridged ring system. youtube.com
Elimination Reactions to Form Unsaturated Piperidine Systems
In addition to substitution, this compound can undergo elimination reactions, where the chlorine atom and a hydrogen atom from an adjacent carbon are removed to form a double bond, resulting in an unsaturated piperidine, specifically a tetrahydropyridine. byjus.com
E1 and E2 Mechanisms and Regioselectivity
Similar to substitution reactions, elimination reactions can proceed through unimolecular (E1) or bimolecular (E2) pathways. byjus.comlibretexts.org
E2 Mechanism : This is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the one bearing the chlorine, and the chloride ion departs simultaneously. byjus.com The E2 mechanism requires an anti-periplanar arrangement of the hydrogen and the leaving group. scribd.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. byjus.com Strong, bulky bases favor E2 reactions. masterorganicchemistry.com
E1 Mechanism : This two-step mechanism begins with the formation of a carbocation intermediate, the same as in the S_N1 pathway. byjus.com In a subsequent step, a weak base removes a proton from an adjacent carbon to form the double bond. libretexts.org E1 reactions are favored by conditions that stabilize the carbocation, such as polar protic solvents and heat. iitk.ac.in
The regioselectivity of the elimination reaction is determined by which adjacent proton is removed. According to Zaitsev's rule, the more substituted (more stable) alkene is generally the major product. masterorganicchemistry.com In the case of this compound, elimination would lead to the formation of 1-(propan-2-yl)-1,2,3,4-tetrahydropyridine or 1-(propan-2-yl)-1,2,3,6-tetrahydropyridine.
Table 2: Comparison of E1 and E2 Mechanisms for this compound
| Feature | E1 Mechanism | E2 Mechanism |
| Rate Law | First order: Rate = k[Substrate] | Second order: Rate = k[Substrate][Base] |
| Base Requirement | Weak base is sufficient | Strong base is required |
| Intermediate | Carbocation | None (concerted) |
| Stereochemistry | No specific requirement | Anti-periplanar geometry required |
| Regioselectivity | Zaitsev's rule generally followed | Zaitsev's rule generally followed, but can be influenced by base size (Hofmann product with bulky bases) |
Base-Mediated Dehydrochlorination Kinetics
The rate of base-mediated dehydrochlorination, typically an E2 reaction, is influenced by several factors. The strength of the base is a primary determinant; stronger bases lead to faster reaction rates. iitk.ac.in The nature of the solvent also plays a role, with polar aprotic solvents generally favoring E2 reactions by enhancing the effectiveness of the base. iitk.ac.in
Kinetic studies would reveal the reaction order with respect to the substrate and the base, confirming whether the reaction proceeds via an E1 or E2 mechanism. For an E2 reaction of this compound, the rate law would be:
Rate = k[this compound][Base]
The rate constant, k, would be influenced by temperature, with higher temperatures generally increasing the reaction rate. The choice of base is also critical; for example, using a bulky base like potassium tert-butoxide might favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance.
Metal-Mediated Cross-Coupling and Functionalization Reactions
The chlorine atom at the C-4 position of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These transformations are pivotal for the structural elaboration of the piperidine scaffold.
Palladium-Catalyzed Coupling Reactions (e.g., C-C, C-N bond formation)
Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds. While specific examples for this compound are not extensively documented, the reactivity can be inferred from studies on analogous N-substituted 4-chloropiperidines and other alkyl chlorides.
C-C Bond Formation:
The Negishi, Suzuki, and Sonogashira couplings are prominent examples of palladium-catalyzed C-C bond-forming reactions.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. A general procedure for the synthesis of 4-arylpiperidines has been developed via the Negishi coupling of a 4-piperidylzinc iodide with various aryl halides and triflates. nih.gov This reaction requires co-catalysis with both a palladium complex, such as Cl2Pd(dppf), and a copper(I) species. nih.gov Although the specific substrate is N-Boc-4-iodopiperidine, this methodology demonstrates the feasibility of forming a C(sp²)-C(sp³) bond at the 4-position of the piperidine ring. The general applicability of Negishi coupling to alkyl halides suggests that this compound could similarly react with arylzinc or alkylzinc reagents. wikipedia.orgorganic-chemistry.org
Suzuki Coupling: The Suzuki reaction couples an organoboron compound with an organic halide. While highly effective for aryl and vinyl halides, the coupling of alkyl halides, particularly unactivated secondary chlorides, can be more challenging. However, advancements in ligand design have enabled the Suzuki coupling of a broader range of alkyl halides. organic-chemistry.org It is plausible that with a suitable palladium catalyst and ligand system, this compound could undergo Suzuki coupling with aryl- or vinylboronic acids or their esters. researchgate.netyoutube.com
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an organic halide. wikipedia.org While typically applied to sp²-hybridized halides, modifications have allowed for the coupling of some sp³-hybridized halides. For instance, the Sonogashira coupling of 4-halo-1,2,3,6-tetrahydropyridines has been reported, showcasing the potential for C(sp)-C(sp²) bond formation on a related six-membered nitrogen heterocycle. capes.gov.br This suggests that under appropriate conditions, this compound could react with terminal alkynes. organic-chemistry.orglibretexts.orgrsc.org
C-N Bond Formation:
The Buchwald-Hartwig amination is a cornerstone of palladium-catalyzed C-N bond formation. youtube.comyoutube.com This reaction typically involves the coupling of an amine with an aryl or vinyl halide. The application to unactivated alkyl chlorides is an area of ongoing research. The development of specialized bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of this reaction. unistra.fr It is conceivable that these advanced catalytic systems could facilitate the coupling of this compound with various primary or secondary amines, amides, or other nitrogen nucleophiles to yield 4-amino-substituted piperidines. capes.gov.bryoutube.com
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Illustrative) |
|---|---|---|---|
| Negishi | R-ZnX | 4-R-1-(propan-2-yl)piperidine | PdCl₂(dppf), CuI |
| Suzuki | R-B(OH)₂ | 4-R-1-(propan-2-yl)piperidine | Pd(OAc)₂, SPhos |
| Sonogashira | R-C≡CH | 4-(R-C≡C)-1-(propan-2-yl)piperidine | Pd(PPh₃)₄, CuI |
| Buchwald-Hartwig | R¹R²NH | 4-(R¹R²N)-1-(propan-2-yl)piperidine | Pd₂(dba)₃, XPhos |
Mechanistic Studies of Organometallic Intermediates
The mechanism of palladium-catalyzed cross-coupling reactions generally follows a catalytic cycle involving three key steps: oxidative addition, transmetalation (for reactions like Negishi and Suzuki) or migratory insertion (for reactions like Heck), and reductive elimination. nobelprize.org
In the context of this compound, the catalytic cycle would be initiated by the oxidative addition of the C-Cl bond to a low-valent palladium(0) species. This step, often rate-limiting for alkyl chlorides, would form a palladium(II) intermediate. The steric hindrance around the C-Cl bond and the electron-donating nature of the piperidine ring can influence the rate of this step.
For C-C coupling reactions like the Negishi or Suzuki coupling, the next step is transmetalation . Here, the organic group from the organozinc or organoboron reagent is transferred to the palladium center, displacing the chloride ion and forming a diorganopalladium(II) complex.
The final step is reductive elimination , where the two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
For C-N coupling via the Buchwald-Hartwig amination, after the initial oxidative addition, the amine coordinates to the palladium(II) complex. Deprotonation by a base forms a palladium-amido complex. Subsequent reductive elimination from this complex yields the C-N coupled product and regenerates the palladium(0) catalyst. youtube.com
The nature of the ligands on the palladium catalyst is crucial in all these steps. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and the reductive elimination steps, which can be challenging for alkyl halides.
Reduction and Dehalogenation Processes
The chloro substituent and the piperidine ring of this compound can undergo reduction under various conditions. The selectivity of these processes is key to accessing different synthetic targets.
Catalytic Hydrogenation of the Piperidine Ring
The piperidine ring in this compound is already a saturated heterocyclic system. Therefore, catalytic hydrogenation would not further reduce the piperidine ring itself. Instead, catalytic hydrogenation is a common method for the synthesis of substituted piperidines from the corresponding substituted pyridines. nrochemistry.comnumberanalytics.comorganic-chemistry.orgwikipedia.org For instance, various substituted pyridines can be hydrogenated using catalysts like platinum oxide (PtO₂) or rhodium on carbon under hydrogen pressure to yield the corresponding piperidine derivatives. wikipedia.org Iridium-catalyzed ionic hydrogenation has also been shown to be effective for the reduction of pyridines to piperidines. wikipedia.org
Should the synthesis of this compound start from a corresponding substituted pyridine (B92270), catalytic hydrogenation would be a key step in forming the piperidine ring. However, once the saturated piperidine ring is formed, it is generally stable to further hydrogenation under typical conditions.
Selective Reduction of the Chloro Substituent
The selective reduction of the chloro group in this compound to yield 1-(propan-2-yl)piperidine is a synthetically useful transformation. This dehalogenation can be achieved through several methods.
Catalytic Hydrogenation:
Catalytic hydrogenation can be employed for dehalogenation. Using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source and a base (to neutralize the HCl formed) can effectively remove the chlorine atom. This method is generally mild and tolerates many other functional groups.
Hydride Reductions:
Metal hydrides are powerful reducing agents capable of cleaving carbon-halogen bonds. chem-station.com
Lithium aluminum hydride (LiAlH₄): This is a strong reducing agent that can reduce alkyl halides to the corresponding alkanes. chem-station.comsaskoer.cayoutube.com Treatment of this compound with LiAlH₄ in an aprotic solvent like THF would be expected to yield 1-(propan-2-yl)piperidine. acsgcipr.orgchadsprep.com
Sodium borohydride (B1222165) (NaBH₄): This is a milder reducing agent than LiAlH₄ and is generally not reactive enough to reduce unactivated alkyl chlorides. chem-station.comchadsprep.com Therefore, it would likely not be effective for the dehalogenation of this compound under standard conditions.
Table 2: Methods for the Selective Dehalogenation of this compound
| Reagent/Catalyst | Solvent | Product |
|---|---|---|
| H₂, Pd/C, Base (e.g., Et₃N) | Methanol or Ethanol | 1-(propan-2-yl)piperidine |
| LiAlH₄ | Tetrahydrofuran (THF) | 1-(propan-2-yl)piperidine |
Rearrangement Reactions and Ring Transformations
The structure of this compound, with its functionalized piperidine ring, can potentially undergo rearrangement and ring transformation reactions, leading to the formation of different cyclic or acyclic structures.
One possible rearrangement, though not directly applicable to this compound itself but to a related ketone derivative, is the Favorskii rearrangement . nrochemistry.comnumberanalytics.comorganic-chemistry.orgwikipedia.orgresearchgate.net If the chloro-substituted carbon were adjacent to a carbonyl group (an α-haloketone), treatment with a base would lead to a ring contraction. For example, a 2-chloro-3-piperidone derivative would rearrange to a cyclopentanecarboxylic acid derivative.
Ring expansion reactions are another class of transformations that could potentially be applied to precursors of this compound. For instance, the ring expansion of prolinols (pyrrolidine derivatives) can lead to the formation of 3-substituted piperidines via an aziridinium (B1262131) intermediate. nih.gov This type of rearrangement highlights the possibility of constructing the piperidine ring from a smaller heterocyclic system.
While specific examples of rearrangement or ring transformation reactions starting directly from this compound are not well-documented, its structure suggests potential for such transformations under specific conditions or after modification to introduce other functional groups. The presence of the nitrogen atom and the chloro substituent provides handles for a variety of synthetic manipulations that could lead to skeletal reorganizations. researchgate.netrsc.org
Oxidative Processes Involving the Piperidine Nitrogen
The nitrogen atom of the piperidine ring in this compound is a primary site for oxidative transformations. These reactions are of significant interest as they can lead to a variety of functionalized products, including N-oxides, iminium ions, and products of C-H functionalization adjacent to the nitrogen. The specific outcomes of these oxidative processes are highly dependent on the nature of the oxidant and the reaction conditions employed.
A principal oxidative pathway for tertiary amines like this compound is the formation of an N-oxide . This transformation typically involves the use of oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA), or other oxygen-atom transfer reagents. rsc.orgscirp.org The nitrogen atom's lone pair of electrons attacks the electrophilic oxygen of the oxidant, resulting in the formation of a new N-O bond. While N-oxides of piperazine (B1678402) and piperidine derivatives can be relatively stable, they can also serve as prodrugs in biological systems, being converted back to the parent amine. google.com
Another significant oxidative pathway involves the generation of an N-acyliminium ion . This process is particularly relevant when the piperidine nitrogen is part of a carbamate (B1207046) or another N-acyl group. nih.gov Electrochemical methods or chemical oxidants like hypervalent iodine reagents can facilitate the oxidation of the piperidine ring. nih.govmdpi.com The initial oxidation often occurs at the carbon atom alpha to the nitrogen, leading to the formation of a transient species that can readily ionize to an N-acyliminium ion. These electrophilic intermediates are highly reactive and can be trapped by various nucleophiles, leading to the introduction of new substituents at the C2 position of the piperidine ring. nih.govnih.gov
Electrochemical oxidation represents a versatile method for initiating oxidative processes at the piperidine nitrogen and adjacent carbons. mdpi.com Studies on N-substituted-4-piperidone curcumin (B1669340) analogs have shown that these compounds undergo a two-electron irreversible oxidation process. mdpi.com This process is often diffusion-controlled and can lead to dimerization of the compounds through mechanisms like a Shono-type oxidation. mdpi.com Furthermore, electrochemical methods utilizing mediators such as 9-azabicyclononane N-oxyl (ABNO) can achieve the α-cyanation of secondary piperidines by generating an oxoammonium species that promotes dehydrogenation to a cyclic imine, which is then attacked by cyanide. nih.gov While this compound is a tertiary amine, these principles of electrochemically-mediated oxidation at the α-carbon are analogous.
In biological systems, the in vitro N-oxidation of piperidine has been shown to produce N-hydroxypiperidine and its tautomer, 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov This suggests that similar metabolic pathways could occur for N-substituted piperidines like this compound.
The table below summarizes the key oxidative processes that can involve the piperidine nitrogen of this compound, based on general knowledge of piperidine chemistry.
| Oxidative Process | Typical Reagents/Conditions | Primary Product Type | Key Intermediate | Reference |
| N-Oxide Formation | H₂O₂, m-CPBA | N-oxide | - | rsc.orgscirp.org |
| N-Acyliminium Ion Formation | Electrochemical oxidation, Hypervalent iodine reagents | α-Functionalized piperidine | N-acyliminium ion | nih.govmdpi.com |
| Electrochemical Oxidation | Anodic oxidation | α-Functionalized piperidine, Dimerized products | Radical cation, Iminium ion | mdpi.comnih.gov |
| Biological N-Oxidation | Rat liver microsomes | N-hydroxypiperidine | - | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 4-chloro-1-(propan-2-yl)piperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for a complete assignment of all proton (¹H) and carbon (¹³C) signals.
1D and 2D NMR Techniques for Complete Structural Assignment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the isopropyl group and the piperidine (B6355638) ring. The isopropyl group would present as a doublet for the six equivalent methyl protons and a septet for the methine proton. The piperidine ring protons would appear as a series of multiplets in the aliphatic region. The proton at C4, being attached to the same carbon as the chlorine atom, would likely be the most downfield of the ring protons.
To resolve ambiguities and confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential. A COSY spectrum would reveal the coupling relationships between adjacent protons, allowing for the tracing of the proton network within the piperidine ring and the isopropyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, enabling unambiguous assignment of the ¹³C signals. Further confirmation of the quaternary carbon and long-range proton-carbon couplings could be achieved through an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-1' (isopropyl CH) | ~2.7 - 3.0 | septet | J ≈ 6.5 |
| H-2', H-3' (isopropyl CH₃) | ~1.0 - 1.2 | doublet | J ≈ 6.5 |
| H-2ax, H-6ax | ~2.8 - 3.1 | multiplet | |
| H-2eq, H-6eq | ~2.0 - 2.3 | multiplet | |
| H-3ax, H-5ax | ~1.6 - 1.9 | multiplet | |
| H-3eq, H-5eq | ~1.9 - 2.2 | multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1' (isopropyl CH) | ~55 - 60 |
| C-2', C-3' (isopropyl CH₃) | ~18 - 22 |
| C-2, C-6 | ~50 - 55 |
| C-3, C-5 | ~30 - 35 |
Conformational Analysis using NOESY and VT-NMR
The piperidine ring exists in a dynamic equilibrium between two chair conformations. The position of the substituents (axial or equatorial) significantly impacts the molecule's stability and properties. For this compound, the large isopropyl group on the nitrogen is expected to predominantly occupy the equatorial position to minimize steric hindrance. The chlorine at C4 can be either axial or equatorial.
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique to determine the spatial proximity of protons. In the case of this compound, NOESY would be critical in determining the preferred orientation of the chlorine atom. For instance, if the chlorine is equatorial, strong NOE cross-peaks would be expected between the axial proton at C4 and the axial protons at C2 and C6. Conversely, an axial chlorine would result in NOE correlations between the equatorial proton at C4 and other equatorial protons on the ring.
Variable-Temperature NMR (VT-NMR) studies could provide further insight into the conformational dynamics. By recording NMR spectra at different temperatures, it may be possible to observe the coalescence of signals as the rate of chair-chair interconversion increases. This would allow for the determination of the energy barrier for this process.
Solvent Effects on Chemical Shifts and Coupling Constants
The choice of solvent can influence the chemical shifts and coupling constants in an NMR spectrum. lab-chemicals.com Polar solvents can interact with the solute, leading to changes in the electron density distribution and, consequently, the shielding of nuclei. lab-chemicals.com For this compound, which possesses a polar C-Cl bond and a basic nitrogen atom, solvent effects are expected.
A systematic study using a range of solvents with varying polarities (e.g., from a non-polar solvent like benzene-d₆ to a polar aprotic solvent like DMSO-d₆ and a polar protic solvent like methanol-d₄) would reveal the extent of these interactions. chemicalbook.com For example, hydrogen bonding between a protic solvent and the nitrogen lone pair could affect the chemical shifts of the adjacent protons at C2 and C6. The dielectric constant of the solvent can also influence the conformational equilibrium between the axial and equatorial chlorine conformers, which would be reflected in the observed chemical shifts and coupling constants. chemicalbook.com
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
While NMR provides detailed information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's three-dimensional structure in the solid state. Obtaining a suitable single crystal of this compound or its hydrochloride salt would be the first step. biosynth.com
Crystal Packing and Intermolecular Interactions (e.g., C-H...π, H-bonding)
The crystal structure would reveal how the individual molecules of this compound are arranged in the crystal lattice. This packing is governed by various intermolecular forces. In the case of the hydrochloride salt, a strong N-H···Cl hydrogen bond would be a dominant feature, linking the protonated piperidine nitrogen to the chloride counter-ion.
Detailed Analysis of Torsional Angles and Ring Conformations
X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles. chemsrc.com This data allows for a detailed analysis of the piperidine ring's conformation. It is anticipated that the piperidine ring will adopt a chair conformation, as this is the most stable arrangement for six-membered rings. biosynth.comchemsrc.com The puckering parameters of the ring would quantify the degree of deviation from an ideal chair geometry.
The crystallographic data would definitively establish the relative stereochemistry, showing whether the chlorine atom at the C4 position is in an axial or equatorial orientation relative to the plane of the piperidine ring. This solid-state conformation can then be compared with the predominant conformation observed in solution by NMR, providing a comprehensive understanding of the molecule's structural preferences in different phases.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| Benzene-d₆ |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) |
High-Resolution Mass Spectrometry and Fragmentation Studies
High-resolution mass spectrometry (HRMS) stands as a powerful tool for the unambiguous determination of the elemental composition of a molecule. mdpi.com Techniques such as Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometry provide exceptional mass accuracy and resolving power, which are indispensable for the detailed analysis of compounds like this compound. mdpi.com
The study of fragmentation pathways through tandem mass spectrometry (MS/MS) offers profound insights into the molecular structure. In the case of this compound, electron ionization (EI) or electrospray ionization (ESI) can be employed to generate the molecular ion and its subsequent fragment ions.
Under EI, the initial molecular ion [M]•+ of this compound would be observed. A primary and highly characteristic fragmentation pathway for piperidine derivatives involves α-cleavage adjacent to the nitrogen atom. This would lead to the loss of an isopropyl radical, resulting in a stable iminium ion. Another significant fragmentation would be the loss of the chlorine atom, either as a radical (Cl•) or as hydrogen chloride (HCl) following a rearrangement.
With ESI-MS/MS, the protonated molecule [M+H]+ is typically the precursor ion. Collision-induced dissociation (CID) of this ion would likely initiate fragmentation. The N-isopropyl group can be lost as propene. Another prominent fragmentation pathway would involve the piperidine ring itself. Ring-opening followed by the loss of small neutral molecules is a common fragmentation pattern for cyclic amines. nih.gov For instance, the sequential loss of the isopropyl group and then ethylene (B1197577) from the piperidine ring can lead to a series of diagnostic fragment ions.
Table 1: Predicted Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss |
| [M]•+ | α-Cleavage | [M - C₃H₇]⁺ | Isopropyl radical |
| [M]•+ | Loss of Chlorine | [M - Cl]⁺ | Chlorine radical |
| [M+H]⁺ | Loss of Isopropyl Group | [M+H - C₃H₆]⁺ | Propene |
| [M+H]⁺ | Loss of HCl | [M+H - HCl]⁺ | Hydrogen Chloride |
| [M+H - C₃H₆]⁺ | Ring Fragmentation | Further smaller fragments | Ethylene, etc. |
This table presents predicted fragmentation pathways based on the general fragmentation behavior of N-alkylated piperidines and halogenated organic compounds.
A key feature in the mass spectrum of a chlorine-containing compound is its distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak (M). nih.gov High-resolution mass spectrometry can precisely measure the masses and relative abundances of these isotopic peaks, providing definitive confirmation of the presence and number of chlorine atoms in the molecule.
For this compound (C₈H₁₆ClN), the theoretical isotopic distribution for the molecular ion peak would exhibit a prominent peak for the [C₈H₁₆³⁵ClN]⁺ ion and a significant peak at M+2 for the [C₈H₁₆³⁷ClN]⁺ ion. The accurate mass measurement of these peaks by HRMS would further corroborate the elemental composition.
Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound
| Ion | Theoretical m/z | Relative Abundance (%) |
| [C₈H₁₆³⁵ClN]⁺ | 161.0998 | 100.0 |
| [C₈H₁₆³⁷ClN]⁺ | 163.0969 | 32.0 |
| C₇¹³CH₁₆³⁵ClN]⁺ | 162.1032 | 8.8 |
This table presents a simplified theoretical isotopic pattern. The actual spectrum would contain additional, less abundant peaks due to the natural isotopes of carbon and nitrogen.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule and probing its conformational landscape.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. The C-H stretching vibrations of the piperidine ring and the isopropyl group would appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected in the 1150-1020 cm⁻¹ range. The C-Cl stretching vibration is a key indicator and typically appears in the 800-600 cm⁻¹ region of the spectrum. The exact position of the C-Cl band can provide conformational information, as the vibrational frequency can shift depending on whether the chlorine atom is in an axial or equatorial position on the piperidine ring.
Raman spectroscopy provides complementary information to FT-IR. While C-N and C-Cl bonds can be observed in both, Raman spectroscopy is often more sensitive to the symmetric vibrations of the carbon skeleton. The conformational isomers (chair conformations with axial or equatorial chloro and isopropyl substituents) of this compound would likely have distinct Raman spectra, allowing for the study of their equilibrium in different physical states.
Table 3: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |
| C-H | Bending | 1470-1430 | 1470-1430 |
| C-N (Tertiary Amine) | Stretching | 1150-1020 | 1150-1020 |
| C-Cl | Stretching | 800-600 | 800-600 |
| Piperidine Ring | Ring Vibrations | Various bands in fingerprint region | Various bands in fingerprint region |
This table provides expected ranges for the vibrational frequencies of the functional groups present in this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. For a compound like 4-chloro-1-(propan-2-yl)piperidine, these studies would provide insights into its reactivity and stability.
Density Functional Theory (DFT) Studies of Molecular Geometry and Stability
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. imperial.ac.uk A DFT study on this compound would begin with the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. The stability of the molecule would then be confirmed by ensuring that all calculated vibrational frequencies are positive, which indicates a true minimum on the potential energy surface. researchgate.net Key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined and could be compared with experimental data if available.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the regions most susceptible to electrophilic and nucleophilic attack.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is key to its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. bhu.ac.in On an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. bhu.ac.in For this compound, an MEP map would highlight the electronegative chlorine atom and the nitrogen lone pair as potential sites for interaction. Mulliken population analysis is another method used to calculate partial atomic charges, offering further insight into the electronic distribution. bhu.ac.in
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the piperidine (B6355638) ring and the presence of substituents mean that this compound can exist in various spatial arrangements or conformations.
Identification of Stable Conformers and Their Relative Energies
The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. vaia.comyoutube.com Due to the presence of the chloro and isopropyl substituents, different chair conformations are possible. These arise from the axial or equatorial positioning of the substituents and the process of ring flipping.
A comprehensive conformational analysis would identify all possible stable conformers. The relative energies of these conformers would be calculated to determine the most stable, and therefore most populated, conformation at equilibrium. This analysis typically shows that conformers with bulky substituents in the equatorial position are more stable due to the avoidance of steric strain from 1,3-diaxial interactions. libretexts.org For this compound, the key would be to determine the preferred orientation (axial vs. equatorial) for both the 4-chloro and the N-isopropyl groups.
Pseudorotation and Ring Dynamics
The piperidine ring is not static; it undergoes dynamic processes. The primary dynamic process for a chair conformation is ring inversion or "ring flip," where one chair form converts to another. vaia.com This process involves passing through higher-energy transition states, such as the half-chair and twist-boat conformations. The energy barriers for these transitions can be mapped on a potential energy surface (PES). mdpi.com A detailed study of the PES would elucidate the pathways and energy requirements for the interconversion between the different stable conformers of this compound.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry offers profound insights into the dynamics of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transient states that are often impossible to observe experimentally.
Computational methods, particularly DFT, are instrumental in predicting the most likely pathways for chemical reactions involving piperidine derivatives. These calculations can determine the activation energies (the energy barrier that must be overcome for a reaction to occur) for various potential reactions, such as nucleophilic substitution at the C4 position.
For example, in reactions involving piperidine derivatives, computational models can evaluate different mechanistic pathways. rsc.org A study on the organocatalyzed [3+2] cycloaddition reaction of benzalacetone with phenyl azide (B81097) using piperidine as a catalyst employed DFT calculations to explore plausible mechanistic routes. rsc.org The calculations, using functionals like B3LYP, MPWB1K, and M06-2X, identified the transition structures and determined that the reaction proceeds through an iminium intermediate with a lower activation barrier compared to an uncatalyzed process. rsc.org Similarly, for this compound, DFT could be used to model its reactions, such as substitution of the chlorine atom. The calculations would involve optimizing the geometries of the reactants, transition state, and products to determine the reaction's energy profile.
In a study on the reactivity of cyclic isodiazenes, DFT calculations were crucial in ruling out a high-barrier C-H insertion mechanism and identifying a more plausible pathway involving the formation of a cyclic tetrazine intermediate. acs.org This highlights how computational predictions of activation energies can distinguish between competing reaction pathways. For this compound, such calculations would be vital in predicting its reactivity towards various nucleophiles and understanding the feasibility of different reaction outcomes.
DFT calculations are a cornerstone for rationalizing and predicting the regio- and stereoselectivity of chemical reactions. researchgate.netresearchgate.net These calculations can elucidate why a reaction favors one particular isomer over others.
A notable example is the study of 3,4-piperidyne, a highly reactive intermediate derived from a piperidine scaffold. nih.gov DFT calculations (B3LYP/6-31G(d)) revealed significant geometric distortion in the piperidyne ring, leading to preferential nucleophilic attack at the C4 position. nih.gov The energy difference between the transition states for attack at C4 versus C3 was calculated to be approximately 1.7 kcal/mol, which successfully explained the experimentally observed high regioselectivity. nih.gov This distortion/interaction model, validated by computation, demonstrates how subtle structural features, predictable by DFT, govern reaction outcomes. nih.gov For this compound, similar computational analyses could predict the stereochemical outcome of substitution reactions at the chiral C4 center, considering the influence of the N-isopropyl group on the transition state geometry and energies.
Furthermore, studies on the Michael addition of amines like piperidine to α,β-unsaturated ketones have used DFT to analyze the factors controlling chemoselectivity and stereoselectivity. researchgate.netresearchgate.net By calculating the activation energies for different attack pathways (e.g., at the α vs. β face), researchers can predict the major product, with results often aligning well with experimental observations. researchgate.netresearchgate.net This approach would be directly applicable to understanding the selective reactions of this compound.
Prediction and Correlation of Spectroscopic Parameters
Computational methods are increasingly used to predict spectroscopic data, which aids in the structural elucidation and characterization of newly synthesized compounds.
The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational means has become a reliable tool in chemical analysis. nih.gov DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. nih.gov
For piperidine derivatives, DFT calculations have been successfully used to assign proton (¹H) and carbon (¹³C) NMR signals. nih.gov These calculations can help resolve ambiguities in experimental spectra, especially for complex molecules with overlapping signals. nih.gov Machine learning models, trained on large datasets of DFT-calculated and experimental NMR data, are further enhancing the accuracy of these predictions. nih.govnih.gov For this compound, a computational approach would involve:
Optimizing the molecule's 3D geometry using a suitable DFT functional and basis set.
Performing a GIAO-DFT calculation on the optimized structure to obtain the isotropic shielding values.
Converting these shielding values to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory.
Vicinal coupling constants (³J), which depend on the dihedral angle between adjacent C-H bonds, can also be calculated. researchgate.net This information is crucial for determining the conformation of the piperidine ring (e.g., chair, boat) and the orientation of its substituents (axial vs. equatorial). nih.govresearchgate.net The calculation involves determining the favored conformation of the molecule and then using specialized equations or DFT methods to predict the J-coupling values. youtube.com
Table 1: Representative Experimental ¹H NMR Data for a Simple Piperidine Ring This table provides general chemical shift ranges for protons on a basic piperidine scaffold for illustrative purposes. Specific shifts for this compound would be influenced by the chloro and isopropyl substituents.
| Proton Position | Typical Chemical Shift (ppm) in CDCl₃ |
|---|---|
| H-2, H-6 (equatorial/axial) | ~2.8 |
| H-3, H-5 (equatorial/axial) | ~1.6 |
| H-4 (equatorial/axial) | ~1.5 |
Source: Adapted from general piperidine NMR data. chemicalbook.com
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. High-level quantum chemical calculations can predict these vibrational frequencies with considerable accuracy. nih.gov
The process typically involves:
Geometry optimization of the molecule at a high level of theory (e.g., CCSD(T) or DFT).
Calculation of the harmonic vibrational frequencies. Anharmonic corrections are often applied to improve agreement with experimental spectra. nih.gov
For halogenated compounds, these calculations are vital for assigning specific absorption bands to the corresponding vibrational modes (e.g., C-H stretch, C-Cl stretch, ring vibrations). nih.gov A detailed vibrational analysis of this compound would allow for the precise assignment of its IR and Raman spectra, confirming its structure and identifying characteristic frequencies associated with the N-isopropyl and C-Cl groups.
Molecular Dynamics Simulations for Solution-Phase Behavior
While quantum mechanics is ideal for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in solution. nih.govchemrxiv.org MD simulations model the movements and interactions of atoms and molecules based on a force field, providing insights into conformational changes and intermolecular interactions. nih.gov
For this compound, an MD simulation could reveal:
Conformational Landscape: The piperidine ring can exist in different conformations, such as chair and boat forms. The N-isopropyl group can also adopt various orientations. MD simulations can map the conformational landscape, determine the relative populations of different conformers, and calculate the energy barriers for interconversion. nih.gov
Ligand-Receptor Interactions: If studying the molecule's interaction with a biological target, MD simulations can provide a dynamic view of the binding process, revealing how the ligand and receptor adapt to each other. nih.govnih.gov Studies have used MD simulations to confirm docking results and estimate the stability and mobility of piperidine derivatives within protein binding sites. nih.gov
By combining quantum mechanical calculations with MD simulations, a comprehensive theoretical understanding of this compound's structure, reactivity, and behavior in a realistic environment can be achieved.
Utility in Synthetic Organic Chemistry As a Building Block and Intermediate
Precursor for Complex Nitrogen Heterocycles
The reactivity of the C4-chloro substituent makes 4-chloro-1-(propan-2-yl)piperidine an excellent starting point for the synthesis of intricate nitrogen-containing heterocyclic systems. The piperidine (B6355638) unit can be elaborated into more complex structures through reactions that pivot on the displacement of the chloride ion.
Spiropiperidines, which feature a spirocycle at one of the piperidine carbons, have gained significant popularity in drug discovery programs due to their inherent three-dimensionality and structural rigidity. whiterose.ac.uk The synthesis of these structures can be approached in two primary ways: forming a spiro-ring onto a pre-existing piperidine, or constructing the piperidine ring onto a pre-existing carbocycle or heterocycle. whiterose.ac.uk
In the context of using this compound, it acts as an electrophilic partner in intramolecular cyclization reactions to form spirocycles. A common strategy involves attaching a carbon-based nucleophile to the piperidine nitrogen via a tether. Subsequent intramolecular alkylation, where the nucleophile attacks the C4 carbon and displaces the chloride, results in the formation of a new ring fused at the C4 position, creating a spirocyclic system.
Table 1: Representative Intramolecular Cyclization for Spiro-Piperidine Synthesis
| Reactant | Reaction Type | Product | Description |
|---|---|---|---|
| N-tethered carbanion derivative of 4-chloropiperidine (B1584346) | Intramolecular SN2 Alkylation | Aza-spirocycle | The terminal carbanion of a chain attached to the piperidine nitrogen attacks the C4 position, displacing the chloride to form a new 5- or 6-membered ring. |
This approach allows for the construction of various spiro-fused systems, including those found in potential therapeutic agents. For instance, methods like the acid-mediated cyclization of a thiophene (B33073) moiety onto a piperidone core have been used to create thiophene-fused spiropiperidines. whiterose.ac.uk
The piperidine motif is a core structural element in a vast array of alkaloids, including well-known examples like coniine, lobeline, and piperine. rasayanjournal.co.in Consequently, functionalized piperidines are indispensable intermediates in the total synthesis of these and other related natural products. 4-Halo-piperidine derivatives are particularly sought-after because the halogen atom is a labile substituent that can be readily displaced or transformed into other functional groups. rasayanjournal.co.in
The N-isopropyl-4-chloropiperidine moiety can be incorporated as a key fragment during the synthesis of complex alkaloid skeletons. Its C-Cl bond allows for strategic coupling with other complex fragments. For example, it can be subjected to nucleophilic substitution by a complex carbanion or another nucleophilic partner to assemble a significant portion of the final alkaloid framework. While specific total syntheses employing this compound are not prominently documented in broad reviews, the principle is a cornerstone of modern synthetic strategy. The total synthesis of caged indole (B1671886) alkaloids like arborisidine, for instance, often relies on the careful assembly of polycyclic systems from simpler building blocks, a role for which functionalized piperidines are well-suited. nih.gov
Role in the Synthesis of Chiral Amines and Stereodefined Scaffolds
The creation of molecules with specific three-dimensional arrangements is a central goal of modern organic synthesis, particularly in the development of pharmaceuticals. While this compound is itself an achiral molecule, it can be used in reactions that generate new stereocenters under controlled conditions.
The piperidine ring exists predominantly in a chair conformation. In substituted piperidines, substituents can occupy either an axial or equatorial position. This conformational preference can be exploited to achieve diastereoselectivity in reactions at the C4 position. A nucleophilic attack on this compound can, in principle, proceed with a preference for creating one diastereomer over another.
For example, the approach of a bulky nucleophile may be sterically hindered from one face of the molecule, leading to preferential attack from the less hindered face and resulting in a product with a defined stereochemistry relative to other substituents on the ring. While specific, highly diastereoselective substitutions on this compound require empirical validation, the underlying principles of stereocontrol in six-membered rings are well-established.
The enantioselective synthesis of chiral amines and other piperidine derivatives is a field of intense research. nih.gov Methodologies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. An achiral starting material like this compound could be used in a catalytic asymmetric reaction, for example, a cross-coupling reaction with a prochiral nucleophile, to generate a chiral product with high enantiomeric excess.
Chiral pool synthesis is a strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, or terpenes, as starting materials for the synthesis of complex chiral molecules. This approach elegantly incorporates pre-existing stereocenters into the final target.
The achiral building block this compound can be strategically combined with a substrate from the chiral pool. In such a synthesis, the piperidine unit would be introduced via nucleophilic substitution, where a chiral nucleophile derived from a natural product displaces the chloride. This allows the robust and synthetically useful piperidine scaffold to be appended to a complex, stereochemically-defined molecule, merging the advantages of the chiral pool with the utility of the piperidine building block. For example, a chiral alcohol derived from a terpene could be converted into a nucleophile that subsequently reacts with this compound to form a new C-O or C-C bond, thereby creating a complex chiral ether or alkylated product.
Development of Novel Synthetic Methodologies
The importance of the piperidine scaffold continually drives the development of new synthetic methods for its formation and functionalization. Research in this area includes discovering new catalysts and reaction pathways to access these valuable heterocycles with greater efficiency and selectivity.
A notable development is the use of Niobium(V) chloride (NbCl₅) as an effective Lewis acid to mediate the aza-Prins type cyclization for the synthesis of 4-chloropiperidine derivatives. rasayanjournal.co.in This reaction involves the coupling of epoxides and homoallylic amines. The proposed mechanism suggests that NbCl₅ activates the epoxide for ring-opening, followed by intramolecular attack by the amine and rearrangement to form a piperidinyl carbocation. This cation is then trapped by a chloride ion from the NbCl₅ reagent to yield the final 4-chloropiperidine product. rasayanjournal.co.in This method is efficient, with good yields reported for a variety of substrates, and represents a significant advancement by minimizing the required loading of the Lewis acid catalyst. rasayanjournal.co.in
Table 2: Niobium(V) Chloride-Mediated Synthesis of 4-Chloropiperidine Derivatives
| Epoxide Substrate | Homoallylic Amine Substrate | Yield (%) | Reference |
|---|---|---|---|
| Styrene oxide | N-Tosylhomoallylamine | 88 | rasayanjournal.co.in |
| 1,2-Epoxy-3-phenoxypropane | N-Tosylhomoallylamine | 93 | rasayanjournal.co.in |
| Propylene oxide | N-Tosylhomoallylamine | 85 | rasayanjournal.co.in |
| 4-Methoxystyrene oxide | N-(Methylsulfonyl)homoallylamine | 82 | rasayanjournal.co.in |
This table summarizes representative findings on the synthesis of the 4-chloropiperidine core structure using a novel NbCl₅-mediated method.
This methodology provides a powerful and direct route to 4-chloropiperidines, including those with substitution patterns that are valuable for further synthetic elaboration. The development of such efficient protocols is crucial for supplying key intermediates like this compound for research and development in medicinal chemistry and materials science.
Exploration of New Bond-Forming Reactions Involving the Piperidine Core
The synthesis of the piperidine core itself represents a significant area of research in bond-forming reactions. Methods that grant access to substituted piperidines, such as this compound, are highly sought after. One prominent stereoselective method for constructing the 4-halopiperidine framework is the aza-Prins cyclization. rasayanjournal.co.in This reaction typically involves the cyclization of homoallylic amines in the presence of an aldehyde and a Lewis acid. rasayanjournal.co.in
In a notable variation, 4-chloropiperidine derivatives can be synthesized via a Niobium(V) chloride (NbCl5) mediated aza-Prins type cyclization of epoxides and homoallylic amines. The proposed mechanism involves the NbCl5-mediated opening of the epoxide ring, followed by an intramolecular nucleophilic attack by the amine. A subsequent rearrangement forms a piperidinyl carbonium ion. The chloride ion, readily available from the Lewis acid, then attacks this intermediate to yield the final 4-chloropiperidine product. rasayanjournal.co.in The yields for this process are generally good, though they can be influenced by the steric bulk of the protecting group on the amine, with larger groups sometimes leading to lower yields. rasayanjournal.co.in
Beyond the initial ring formation, advanced catalytic methods such as the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, have been developed to furnish highly functionalized piperidine derivatives. nih.gov These methods highlight the ongoing exploration of novel bond-forming strategies to create diverse piperidine cores that serve as foundational building blocks for further synthetic elaboration.
Strategic Use of the Chloro Substituent as a Labile Handle
The true synthetic power of this compound lies in the reactivity of its chloro substituent. The chlorine atom at the C4 position serves as an excellent leaving group, or a "labile handle," enabling a wide array of nucleophilic substitution reactions. rasayanjournal.co.in This reactivity allows for the straightforward introduction of diverse functional groups at this position, transforming the simple chloro-derivative into a variety of more complex 4-substituted piperidines.
The carbon to which the chlorine is attached is a secondary carbon, meaning that nucleophilic substitution can proceed via either an SN1 or SN2 mechanism, or a combination of both. chemguide.co.uk In an SN1-type pathway, the C-Cl bond would first ionize to form a secondary carbocation, which is then rapidly attacked by a nucleophile. In an SN2-type pathway, the nucleophile attacks the carbon atom directly, displacing the chloride ion in a single concerted step. The choice of solvent and nucleophile can influence the predominant pathway.
This strategic handle allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. By reacting this compound with different nucleophiles, a library of derivatives can be efficiently synthesized.
Table 1: Potential Nucleophilic Substitution Reactions of this compound This table presents illustrative examples of potential reactions. Actual reaction conditions and outcomes may vary.
| Nucleophile | Reagent Example | Product Class | New Bond Formed |
|---|---|---|---|
| Amine | Pyrrolidine | 4-amino-piperidine | C-N |
| Alkoxide | Sodium Methoxide | 4-alkoxy-piperidine | C-O |
| Thiolate | Sodium Thiophenoxide | 4-thioether-piperidine | C-S |
| Cyanide | Sodium Cyanide | 4-cyano-piperidine | C-C |
| Organocuprate | Lithium Diphenylcuprate | 4-aryl-piperidine | C-C |
| Azide (B81097) | Sodium Azide | 4-azido-piperidine | C-N |
Functionalization for Materials Science and Chemical Tool Development (excluding biological applications)
The versatility of this compound and its derivatives extends beyond traditional organic synthesis into the realm of materials science and the development of chemical tools.
In materials science, piperidine-containing structures are of interest for creating novel polymers. For instance, precursors like 4-piperidones have been shown to react with aromatic hydrocarbons in the presence of a strong acid to yield high-molecular-weight linear polymers. rsc.org The N-substituent on the piperidone plays a critical role; for example, an N-(2-phenethyl)piperidone can undergo self-polymerization to create hyperbranched polymers. rsc.org By extension, the ability to functionalize the 4-position of this compound allows for its incorporation into polymer chains, either as part of the backbone or as a pendant group. This could be achieved by first converting the chloro-group to a reactive monomer handle (e.g., a hydroxyl or amino group) and then proceeding with polymerization, making it a valuable building block for specialized polymers with tailored properties.
As a chemical tool, this compound serves as an ideal scaffold for combinatorial chemistry. The facile displacement of the chloro group allows for the rapid generation of libraries of 4-substituted piperidines. These libraries of small molecules can be invaluable for screening in various non-biological contexts, such as identifying new ligands for organometallic catalysts or discovering molecules with unique photophysical or electronic properties for materials applications. The N-isopropyl group provides steric bulk and defined solubility characteristics, which can be advantageous in these screening and development processes.
Future Research Directions and Emerging Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of N-substituted piperidines is a cornerstone of organic chemistry, and the drive for "green" chemistry is reshaping traditional approaches. nih.govmdpi.com Future research will likely focus on developing synthetic pathways to 4-chloro-1-(propan-2-yl)piperidine that are not only high-yielding but also environmentally benign. researchgate.net This involves moving away from classical methods like the Dieckman condensation, which may require harsh conditions, towards more sustainable alternatives. nih.govresearchgate.net
Key areas of development include:
Catalytic Methods: The use of transition metal catalysts, such as iridium or ruthenium complexes, can enable efficient N-heterocyclization and N-alkylation reactions under milder conditions. researchgate.net These catalytic transformations are often more atom-economical, reducing waste. mdpi.com
Green Solvents and Reagents: A major focus is the replacement of hazardous solvents with greener alternatives or even developing solvent-free reaction conditions. mdpi.combohrium.com For instance, the use of water as a solvent in microwave-assisted cyclocondensation reactions of dihalides with primary amines presents a sustainable route. organic-chemistry.org Similarly, employing reagents like HCl•DMPU can serve as both a non-nucleophilic base and a chloride source, offering an environmentally sound alternative for piperidine (B6355638) formation. researchgate.net
One-Pot Syntheses: Combining multiple reaction steps into a single, one-pot procedure streamlines the synthesis, reduces waste from intermediate purification, and saves time and resources. researchgate.netorganic-chemistry.org
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond optimizing its synthesis, future research will explore the untapped reactive potential of the this compound scaffold. The presence of both a nucleophilic nitrogen and a reactive C-Cl bond provides fertile ground for discovering novel chemical transformations.
One fascinating area is the investigation of nitrogen-atom insertion reactions. Recent studies on related piperidines have shown they can undergo oxidative nitrogen insertion to form cyclic tetrazines, a transformation that diverges from the reactivity of smaller ring systems like pyrrolidines. acs.orgacs.org Exploring whether this compound can undergo similar isodiazene-mediated transformations could open up pathways to entirely new heterocyclic structures. acs.orgacs.org
Other potential areas of exploration include:
Asymmetric Functionalization: Developing methods for the stereoselective α-alkynylation or arylation of the piperidine ring could lead to valuable chiral building blocks. nih.gov
Late-Stage Functionalization: Using the chloro-substituent as a handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would allow for the rapid generation of diverse analogues.
Ring System Manipulations: Investigating ring-expansion, contraction, or fragmentation reactions under specific photochemical or electrochemical conditions could yield novel molecular skeletons.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow and automated platforms represents a significant opportunity for the study of this compound and its derivatives. ucla.edu Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters, enhanced safety, and easier scalability. nih.gov For instance, a flow microreactor has been successfully used for the radical electroreductive cyclization to form piperidine rings. mdpi.com
Automated synthesis platforms, often using pre-filled reagent cartridges, can dramatically accelerate the design-make-test-analyze cycle. merckmillipore.comresearchgate.net These systems can perform a wide range of reactions, including reductive aminations and N-heterocycle formations, which are directly relevant to the synthesis of N-isopropylpiperidines. merckmillipore.comresearchgate.net
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
Optimizing reaction conditions is crucial for efficient synthesis. Future research can benefit from the development of advanced spectroscopic probes for real-time monitoring of the formation of this compound. uq.edu.au While traditional offline analysis (TLC, GC-MS) is effective, it does not provide dynamic information about reaction kinetics, intermediate formation, or catalyst behavior.
The design of custom spectroscopic probes, particularly those that produce a fluorescent or colorimetric response, is a promising avenue. nih.govrsc.org Such probes could be engineered to:
Interact with the starting materials or the final product, allowing for the tracking of conversion rates.
Bind to a specific reaction intermediate, providing insights into the reaction mechanism.
Respond to changes in the reaction environment (e.g., pH, presence of specific ions) that are critical for the reaction's progress.
Techniques like fiber-optic Near-Infrared (NIR) spectroscopy and in-situ Electron Paramagnetic Resonance (EPR) spectroscopy are also powerful tools for monitoring reactions in real-time, offering insights into reactive intermediates and catalyst deactivation. uq.edu.aunih.gov
Synergistic Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis. nih.govgcande.org For a molecule like this compound, these computational tools offer several exciting opportunities.
Retrosynthesis and Route Prediction: AI-powered software can analyze the structure of the target molecule and propose novel and efficient synthetic routes that may not be obvious to a human chemist. synthiaonline.comcas.org These tools can rank pathways based on feasibility, cost of starting materials, and predicted yield. synthiaonline.com
Reaction Outcome and Condition Prediction: ML models, trained on vast reaction databases, can predict the most likely outcome of a chemical reaction with high accuracy. cam.ac.uk They can also recommend optimal reaction conditions (catalyst, solvent, temperature), minimizing the need for extensive experimental screening. nih.gov Advanced models, such as graph transformer neural networks, can even predict regioselectivity with high precision by incorporating 3D molecular information. digitellinc.com
De Novo Design: AI can be used to design novel derivatives of this compound with desired physicochemical or biological properties, accelerating the discovery of new functional molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-1-(propan-2-yl)piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, the Aza-Pummerer approach uses homoallylic alcohols with protic acids (e.g., HCl) to achieve regioselective chlorination at the 4-position of the piperidine ring. Key parameters include temperature control (e.g., reflux), solvent selection (e.g., dichloromethane), and stoichiometric ratios of reagents. Yields can reach 81–85% under optimized conditions, as demonstrated in protic acid-assisted protocols . Purification often employs recrystallization or chromatography to isolate high-purity product .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, with characteristic signals for the isopropyl group (δ ~1.2–1.4 ppm for CH₃) and piperidine ring protons (δ ~2.1–3.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H⁺] = 161.68 g/mol). Additional methods include IR spectroscopy for functional group analysis and HPLC for purity assessment .
Q. How does steric hindrance from the isopropyl group affect the compound’s reactivity?
- Methodological Answer : The bulky isopropyl substituent at the 1-position reduces nucleophilic reactivity at the piperidine nitrogen, influencing regioselectivity in subsequent reactions (e.g., alkylation or acylation). Computational modeling (DFT) can predict steric effects, while experimental kinetic studies compare reaction rates with less hindered analogs .
Advanced Research Questions
Q. How can computational methods predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : In silico tools like molecular docking and QSAR models assess binding affinity to biological targets (e.g., enzymes or receptors). Parameters such as logP (lipophilicity), polar surface area, and hydrogen-bonding capacity are calculated using software like Schrödinger Suite or AutoDock. These models guide structural modifications to enhance bioavailability or reduce toxicity .
Q. What strategies resolve contradictions in reported reaction yields for halogenation of this compound?
- Methodological Answer : Discrepancies often arise from trace moisture or impurities in reagents. Systematic optimization includes:
- Drying solvents (e.g., molecular sieves for dichloromethane).
- Catalyst screening (e.g., Lewis acids like AlCl₃ vs. Brønsted acids).
- In situ monitoring (e.g., TLC or GC-MS) to identify side reactions. Comparative studies under inert atmospheres (N₂/Ar) improve reproducibility .
Q. What mechanistic insights explain the compound’s selectivity in cross-coupling reactions?
- Methodological Answer : The chlorine atom at the 4-position acts as a directing group in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Density Functional Theory (DFT) studies reveal transition-state geometries where the isopropyl group stabilizes intermediates via steric shielding. Experimental validation uses deuterium labeling or kinetic isotope effects .
Q. How do electronic effects influence the stability of this compound under varying pH conditions?
- Methodological Answer : The electron-withdrawing chlorine atom increases susceptibility to hydrolysis under basic conditions (pH > 10). Stability assays in buffered solutions (pH 2–12) monitored by HPLC show degradation pathways, while Arrhenius plots predict shelf-life at storage temperatures. Protonation of the piperidine nitrogen at low pH enhances solubility but may reduce reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
